N-{(5Z)-5-[3-bromo-5-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}acetamide
Overview
Description
N-{(5Z)-5-[3-bromo-5-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a thiazole ring, a brominated benzylidene group, and an acetamide moiety, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(5Z)-5-[3-bromo-5-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}acetamide typically involves multi-step organic reactions. One common method includes the condensation of 3-bromo-5-ethoxy-4-(prop-2-en-1-yloxy)benzaldehyde with thiosemicarbazide under acidic conditions to form the thiazole ring. This intermediate is then reacted with acetic anhydride to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound may utilize self-propagating high-temperature synthesis (SHS) techniques, which are energy-efficient and environmentally friendly . This method involves exothermic combustion reactions that can produce the compound in large quantities with minimal energy input.
Chemical Reactions Analysis
Types of Reactions
N-{(5Z)-5-[3-bromo-5-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions.
Scientific Research Applications
N-{(5Z)-5-[3-bromo-5-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-{(5Z)-5-[3-bromo-5-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}acetamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor proteins. These interactions can affect various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with similar aromatic structures but different functional groups.
Knoevenagel Condensation Products: Compounds formed through Knoevenagel condensation reactions, sharing structural similarities with the benzylidene group.
Uniqueness
N-{(5Z)-5-[3-bromo-5-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}acetamide is unique due to its combination of a thiazole ring, brominated benzylidene group, and acetamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
N-[(5Z)-5-[(3-bromo-5-ethoxy-4-prop-2-enoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O4S/c1-4-6-24-15-12(18)7-11(8-13(15)23-5-2)9-14-16(22)20-17(25-14)19-10(3)21/h4,7-9H,1,5-6H2,2-3H3,(H,19,20,21,22)/b14-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFNKSBSLPHFPM-ZROIWOOFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)N=C(S2)NC(=O)C)Br)OCC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)N=C(S2)NC(=O)C)Br)OCC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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